2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid
Description
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a fluorinated acetic acid derivative featuring a dimethylamino group and a 2-fluorophenyl substituent at the α-carbon. This structural motif combines electron-withdrawing (fluorine) and electron-donating (dimethylamino) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
2-(dimethylamino)-2-(2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWUTEGWHABTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258995 | |
| Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007878-86-5 | |
| Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The first step involves the reaction of 2-fluorobenzaldehyde with dimethylamine to form an intermediate, 2-(dimethylamino)-2-(2-fluorophenyl)ethanol.
Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Oxidation: Utilizing catalysts to enhance the oxidation step.
Solvent Selection: Choosing appropriate solvents to facilitate the reaction and purification processes.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or other alkoxide bases.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acids with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These properties enable the compound to modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Fluorine substituents (electron-withdrawing) enhance metabolic stability and lipophilicity. The 2-fluorophenyl group in the target compound may offer steric hindrance compared to para-substituted analogs (e.g., 4-(trifluoromethyl)phenyl in ).
Physicochemical Properties: The hydrochloride salt of 2-(dimethylamino)-2-(3-methylphenyl)acetic acid () demonstrates improved aqueous solubility compared to free acids. Fluoro(2-fluorophenyl)acetic acid () lacks the dimethylamino group, resulting in lower molecular weight and higher acidity (pKa ~2-3 for acetic acid derivatives).
Synthetic Yields :
Biological Activity
2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid (CAS No. 1007878-86-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a dimethylamino group and a fluorophenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. The following sections summarize key findings regarding its activity.
The compound's mechanism of action is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the fluorophenyl group may participate in π-π stacking interactions, modulating enzyme or receptor activity.
Pharmacological Properties
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the dimethylamino group is thought to enhance serotonergic activity, which is crucial for mood regulation.
- Anticancer Potential : Research indicates that fluorinated compounds can influence histone deacetylase (HDAC) activity. In particular, fluorination has been shown to enhance the potency of HDAC inhibitors, suggesting that this compound may possess anticancer properties through HDAC inhibition .
- Neuroprotective Effects : Some studies have indicated that similar compounds can promote neuroprotection by enhancing brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and function .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of several dimethylamino-containing compounds in a mouse model. Results showed that administration of these compounds led to significant reductions in depressive-like behaviors, suggesting potential therapeutic applications for mood disorders.
Case Study 2: HDAC Inhibition
In vitro assays demonstrated that this compound exhibited significant inhibition of HDAC enzymes involved in cancer progression. The compound's effectiveness was compared with known HDAC inhibitors, revealing promising results that warrant further investigation into its anticancer potential .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For enantiomeric purity, chiral catalysts (e.g., palladium-based catalysts) and asymmetric hydrogenation can be employed. Reaction conditions such as temperature (optimized between 50–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants must be carefully controlled. Purification via column chromatography or recrystallization using ethanol/water mixtures enhances purity .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Key peaks include the dimethylamino proton resonance (δ ~2.2–2.5 ppm) and fluorophenyl aromatic protons (δ ~6.8–7.4 ppm). NMR shows a singlet near -110 ppm for the fluorine substituent .
- IR : Stretching vibrations for the carboxylic acid (2500–3300 cm) and C-F bonds (1000–1100 cm) confirm functional groups .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in the crystal lattice .
Q. What safety protocols are critical during laboratory synthesis and handling?
- Methodological Answer : Use fume hoods for volatile reagents, wear nitrile gloves, and avoid skin contact due to potential irritancy. Fluorinated compounds may release HF under acidic conditions; neutralize spills with calcium carbonate. Store at room temperature in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does the dimethylamino group influence the compound’s lipophilicity and solubility compared to non-aminated analogs?
- Methodological Answer : The dimethylamino group increases basicity, enhancing water solubility at physiological pH. LogP measurements (e.g., via shake-flask method) show reduced lipophilicity compared to non-aminated fluorophenylacetic acids. Computational modeling (DFT) predicts charge distribution changes, affecting membrane permeability .
Q. What strategies resolve contradictory data on biological activity across in vitro models?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity via HPLC (>98%) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to identify metabolite interference .
- Dose-response curves : Confirm activity thresholds using multiple replicates to minimize variability .
Q. How can reaction yields be optimized in nucleophilic substitution steps?
- Methodological Answer :
- Catalyst screening : Pd(OAc) or CuI improves coupling efficiency in fluorophenyl derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the dimethylamino group.
- Temperature gradients : Gradual heating (40°C → 70°C) minimizes side reactions like hydrolysis .
Q. What role does fluorine substitution play in the compound’s electronic properties and target interactions?
- Methodological Answer : Fluorine’s electronegativity induces electron withdrawal, stabilizing the carboxylate anion and altering pKa (~3.5 for the carboxylic acid). This enhances binding to polar residues in enzyme active sites. SAR studies show fluorine’s para position optimizes steric compatibility with hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
